molecular formula C12H14BrN3O2S B254953 N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

Cat. No. B254953
M. Wt: 344.23 g/mol
InChI Key: NSWIOBQSGZEAHC-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid, also known as BAY 11-7082, is a potent inhibitor of nuclear factor kappa B (NF-κB) activation. NF-κB is a transcription factor that plays a crucial role in regulating immune responses, inflammation, and cell survival. The inhibition of NF-κB activation by BAY 11-7082 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections.

Mechanism of Action

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK) complex, which is responsible for phosphorylating IκBα, leading to its degradation and subsequent release of NF-κB. The covalent modification of the cysteine residue prevents the phosphorylation of IκBα, leading to the inhibition of NF-κB activation.
Biochemical and Physiological Effects
The inhibition of NF-κB activation by N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to have various biochemical and physiological effects. In cancer, N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammatory disorders, N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to reduce inflammation and cytokine production. In viral infections, N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 in lab experiments is its potent and selective inhibition of NF-κB activation. This allows for the specific study of NF-κB signaling pathways without interference from other signaling pathways. One limitation of using N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 in lab experiments is its covalent modification of the cysteine residue in the active site of the IKK complex, which can lead to off-target effects and potential toxicity.

Future Directions

There are several future directions for the study of N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the study of the role of NF-κB activation in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the combination of N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 with other therapies, such as immunotherapy and targeted therapy, may lead to improved treatment outcomes in cancer and other diseases.

Synthesis Methods

The synthesis of N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 involves a multi-step process starting from 3-bromo-5-methoxyphenol. The key step in the synthesis is the formation of the cyclohexadienone ring system, which is achieved through a Claisen rearrangement reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, NF-κB activation has been shown to promote tumor growth and survival. The inhibition of NF-κB activation by N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved treatment outcomes. N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. In addition, N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid 11-7082 has been shown to inhibit viral replication, making it a potential treatment option for viral infections such as hepatitis B and C.

properties

Product Name

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

Molecular Formula

C12H14BrN3O2S

Molecular Weight

344.23 g/mol

IUPAC Name

N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid

InChI

InChI=1S/C12H14BrN3O2S/c1-3-4-14-12(19)16-15-7-8-5-9(13)11(17)10(6-8)18-2/h3,5-7,15H,1,4H2,2H3,(H2,14,16,19)/b8-7-

InChI Key

NSWIOBQSGZEAHC-FPLPWBNLSA-N

Isomeric SMILES

COC1=C/C(=C\NN/C(=N/CC=C)/S)/C=C(C1=O)Br

SMILES

COC1=CC(=CNNC(=S)NCC=C)C=C(C1=O)Br

Canonical SMILES

COC1=CC(=CNNC(=NCC=C)S)C=C(C1=O)Br

Origin of Product

United States

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